

# molecular weight and formula of 4-(Iodomethyl)-2-phenylthiazole

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## Compound of Interest

Compound Name: 4-(Iodomethyl)-2-phenylthiazole

Cat. No.: B8725249

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## An In-Depth Technical Guide to 4-(Iodomethyl)-2-phenylthiazole

This guide provides a detailed overview of **4-(Iodomethyl)-2-phenylthiazole**, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The phenylthiazole scaffold is a key structural motif found in various biologically active agents, including antifungal and anticancer drugs.<sup>[1][2]</sup> This document outlines the compound's core properties, a representative synthesis protocol, and its relevance in modern chemical research.

## Core Properties and Data

**4-(Iodomethyl)-2-phenylthiazole** is a substituted thiazole derivative. Its fundamental physicochemical properties are summarized below for quick reference.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>8</sub> INS	<sup>[3]</sup>
Molecular Weight	301.15 g/mol	<sup>[3]</sup>
CAS Number	78359-00-9	<sup>[3]</sup>

## Significance in Drug Discovery

Thiazole-containing compounds are integral to the development of a wide range of therapeutic agents.[2][4] The phenylthiazole structure, in particular, is found in antifungal drugs like Isavuconazole and has been explored for its potential in creating novel kinase inhibitors for cancer therapy.[1][5] Derivatives of 2-phenylthiazole are investigated for their ability to inhibit enzymes such as lanosterol 14 $\alpha$ -demethylase (CYP51), a critical target in pathogenic fungi.[1] Furthermore, research into ureido-substituted 4-phenylthiazole derivatives has identified potent inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R), which demonstrate significant antiproliferative properties in hepatocellular carcinoma models.[5] The iodomethyl group at the 4-position serves as a reactive handle for further chemical modification, making it a valuable intermediate for synthesizing more complex molecules and libraries of potential drug candidates.

## Experimental Synthesis Protocol

While a specific protocol for **4-(Iodomethyl)-2-phenylthiazole** is not detailed in the provided literature, a representative synthesis can be conceptualized based on established methods for creating 2,4-disubstituted thiazoles, such as the Hantzsch thiazole synthesis, followed by functional group modification.

Objective: To synthesize **4-(Iodomethyl)-2-phenylthiazole** from 4-methyl-2-phenylthiazole.

Materials:

- 4-methyl-2-phenylthiazole
- N-Iodosuccinimide (NIS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl<sub>4</sub>) or other suitable non-polar solvent
- Sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Standard laboratory glassware and reflux apparatus

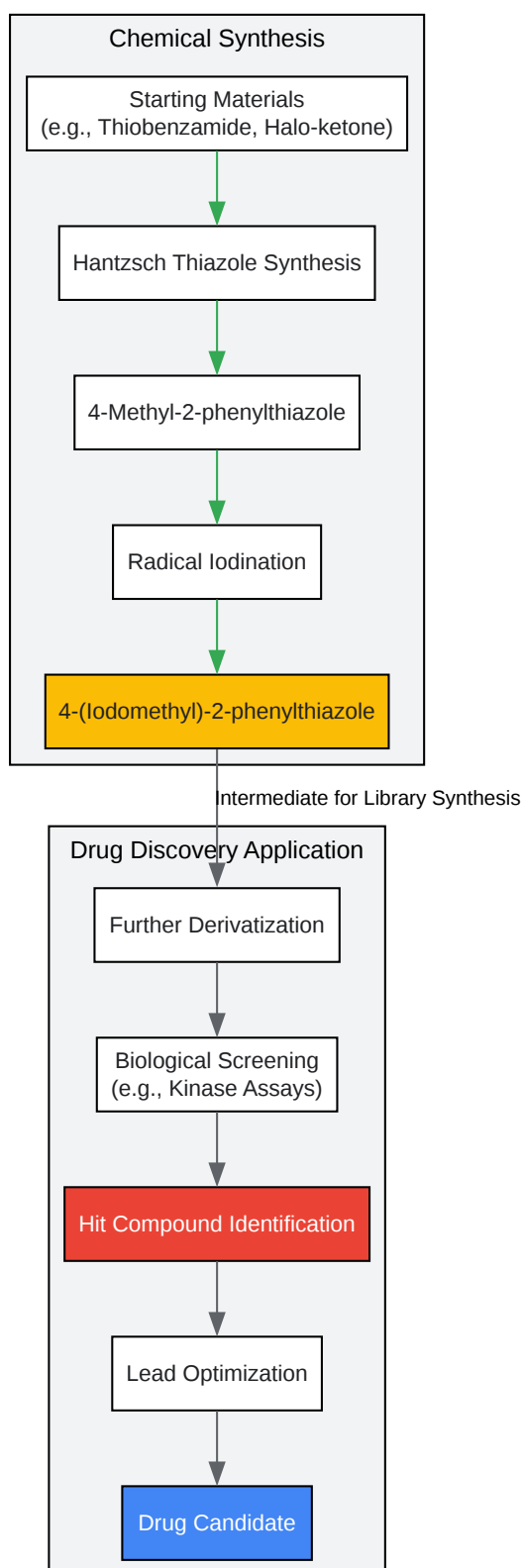
- Magnetic stirrer and heating mantle

#### Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methyl-2-phenylthiazole (1 equivalent) in carbon tetrachloride.
- **Initiation:** Add N-Iodosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN to the solution.
- **Reaction:** Heat the mixture to reflux (approximately 77°C for CCl<sub>4</sub>) and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically run for several hours until the starting material is consumed.
- **Work-up:** After cooling to room temperature, filter the reaction mixture to remove succinimide.
- **Quenching:** Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product via column chromatography on silica gel to yield pure **4-(Iodomethyl)-2-phenylthiazole**.

## Logical and Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and application of phenylthiazole derivatives in a drug discovery context, from initial synthesis to biological evaluation.



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Caption: A workflow for the synthesis and application of **4-(Iodomethyl)-2-phenylthiazole** in drug discovery.

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